(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone
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Overview
Description
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone: is a complex organic compound with a molecular weight of 434.30 g/mol This compound features a spirocyclic structure, which is a unique arrangement of atoms where two rings are connected through a single atom
Mechanism of Action
Biochemical Pathways
Given its structure, it may potentially influence pathways involving spirocyclic compounds
Pharmacokinetics
Its physicochemical properties such as boiling point (108 - 110 °c at 35 hpa) and density (1.117 g/cm3) suggest that it may have certain pharmacokinetic characteristics. For instance, its relatively high boiling point and density may impact its absorption and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Core: This involves the reaction of a suitable amine with a diol to form the spirocyclic structure.
Introduction of the Phenyl Groups: The phenyl groups are introduced through a series of substitution reactions, often using halogenated benzene derivatives.
Final Coupling Reaction: The final step involves coupling the spirocyclic intermediate with the brominated and fluorinated benzene derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone: can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone: can be compared with other spirocyclic compounds and halogenated benzene derivatives. Similar compounds include:
Spiro[4.5]decan-8-ylmethyl derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the phenyl rings.
Halogenated Benzene Derivatives: Compounds like 4-bromo-2-fluorobenzene or 4-chloro-2-fluorobenzene have similar halogenation patterns but lack the spirocyclic structure.
The uniqueness of This compound lies in its combination of the spirocyclic core with the specific halogenation pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrFNO3/c22-16-5-6-18(19(23)13-16)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBISKFFTGWVRLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643777 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-36-0 |
Source
|
Record name | Methanone, (4-bromo-2-fluorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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